2-(1H-Pyrazol-1-yl)isonicotinic acid
CAS No.: 1152940-72-1
Cat. No.: VC3343745
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152940-72-1 |
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Molecular Formula | C9H7N3O2 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | 2-pyrazol-1-ylpyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H,(H,13,14) |
Standard InChI Key | QHJHUTXUTFOAJX-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O |
Canonical SMILES | C1=CN(N=C1)C2=NC=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-(1H-Pyrazol-1-yl)isonicotinic acid (CAS: 1152940-72-1) is also known as 2-(1H-Pyrazol-1-yl)pyridine-4-carboxylic acid . The molecular structure consists of a pyrazole ring attached at the nitrogen position to the 2-position of a pyridine ring, with a carboxylic acid group at the 4-position of the pyridine ring. The molecular formula is C9H7N3O2, which includes the characteristic heterocyclic nitrogen atoms from both the pyrazole and pyridine rings, plus the oxygen atoms from the carboxylic acid group.
Structural Relationships
2-(1H-Pyrazol-1-yl)isonicotinic acid belongs to a larger family of N-alkylated heterocyclic compounds that include various pyrazole-pyridine hybrid structures. The positional isomerism and substitution patterns among these compounds create distinct chemical properties and biological activities. The compound differs from 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid by having only one pyrazole ring rather than two, which likely affects its three-dimensional structure and binding properties .
Synthesis and Characterization
N-Arylation Method
One potential synthetic route could involve copper-catalyzed N-arylation similar to that used for 2-pyrazol-1-yl-pyridine synthesis :
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Reaction of pyrazole with an appropriate isonicotinic acid derivative (such as 2-haloisonicotinic acid)
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Use of copper(I) iodide as a catalyst
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Addition of a suitable base like potassium hydroxide
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Reaction in an appropriate solvent system, potentially water or a mixture of solvents
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Heating at controlled temperatures (typically 60-100°C)
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Purification via column chromatography
The general N-arylation procedure typically involves combining the N-nucleophile (pyrazole), catalysts (CuI), co-catalysts (such as MnF2), a base (KOH), and the aryl halide in water, followed by heating and appropriate workup procedures .
Alternative Approaches
Other potential synthetic routes might include:
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Ring formation approaches where the pyrazole ring is constructed on a suitable pyridine precursor
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Direct functionalization of 2-(1H-pyrazol-1-yl)pyridine through oxidation of a 4-methyl or similar group to form the carboxylic acid
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Transition metal-catalyzed cross-coupling reactions to install the pyrazole moiety on an appropriate pyridine scaffold
Characterization Techniques
The structural characterization of 2-(1H-Pyrazol-1-yl)isonicotinic acid would typically involve multiple complementary analytical techniques:
Spectroscopic Analysis
Compounds of this class are commonly characterized using the following spectroscopic methods:
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FTIR Spectroscopy: Characteristic absorption bands for the carboxylic acid group (typically around 1700-1730 cm⁻¹ for C=O stretching), pyrazole C=N stretching, and various C-H stretching vibrations .
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NMR Spectroscopy:
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¹H NMR would show distinctive signals for pyrazole protons (typically in the range of δ 6.5-8.5 ppm), pyridine ring protons (usually between δ 7.0-9.0 ppm), and the carboxylic acid proton (typically appearing as a broad signal around δ 10-13 ppm) .
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¹³C NMR would display characteristic signals for the carboxylic acid carbon (typically around δ 165-175 ppm), as well as the carbons of the pyrazole and pyridine rings .
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Mass Spectrometry: Would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 189) and characteristic fragmentation patterns .
Physical Analysis
Additional characterization might include:
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Melting point determination
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Elemental analysis to confirm the empirical formula
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Single-crystal X-ray diffraction for definitive structural confirmation
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UV-Visible spectroscopy to understand electronic transitions
Biological Activities and Applications
Antimicrobial Properties
Many pyrazole derivatives have demonstrated significant antimicrobial activities, suggesting potential applications for 2-(1H-Pyrazol-1-yl)isonicotinic acid in this area.
Antibacterial Activity
Structurally related pyrazole compounds have shown antibacterial activity against various bacterial strains. For example, certain pyrazole-based compounds demonstrated excellent inhibitory activity against Escherichia coli, Staphylococcus aureus, Citrobacter freundii, and Listeria monocytogenes .
The structure-activity relationship studies have revealed that the nature and position of substituents on both the pyrazole and connected aromatic rings significantly influence antibacterial efficacy. For instance:
The carboxylic acid group in 2-(1H-Pyrazol-1-yl)isonicotinic acid could potentially enhance its interaction with bacterial targets through hydrogen bonding and ionic interactions, possibly contributing to antibacterial properties .
Mechanism of Action
The antimicrobial activity of pyrazole-based compounds often involves:
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Interaction with specific bacterial enzymes or proteins
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Disruption of bacterial cell wall or membrane integrity
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Interference with bacterial metabolic pathways
Molecular docking and virtual screening studies of related pyrazole compounds have indicated potential binding to bacterial targets such as NDM1 (New Delhi Metallo-β-lactamase 1), which is involved in antibiotic resistance . The specific positioning of the pyrazole moiety in 2-(1H-Pyrazol-1-yl)isonicotinic acid could enable similar inhibitory interactions.
Structure-Activity Relationships
The biological activity of 2-(1H-Pyrazol-1-yl)isonicotinic acid would be significantly influenced by its structural features:
Key Structural Elements
Several structural features may contribute to the compound's biological activities:
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Pyrazole Ring: Provides a nitrogen-containing heterocycle capable of hydrogen bonding and π-stacking interactions with biological targets
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Pyridine Ring: Offers an additional basic nitrogen atom for potential hydrogen bonding interactions
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Carboxylic Acid Group: Provides acidic functionality for hydrogen bonding and ionic interactions
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Relative Orientation: The specific connection between the pyrazole and pyridine rings influences the three-dimensional structure and binding characteristics
Electronic Effects
Molecular electrostatic potential (MEP) analysis of similar compounds has shown that the electronic distribution significantly affects biological activity. The electron-withdrawing carboxylic acid group in 2-(1H-Pyrazol-1-yl)isonicotinic acid would create a distinct electronic environment that could influence its interaction with biological targets .
Comparative Analysis
Comparison with Similar Compounds
To better understand the properties and potential applications of 2-(1H-Pyrazol-1-yl)isonicotinic acid, it is valuable to compare it with structurally related compounds:
Structural Variations and Their Effects
Different substitution patterns around the basic pyrazole-pyridine framework can lead to significant variations in physicochemical properties and biological activities:
Future Research Directions
Synthetic Optimization
Future research could focus on:
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Development of more efficient synthetic routes to 2-(1H-Pyrazol-1-yl)isonicotinic acid
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Exploration of green chemistry approaches for more sustainable synthesis
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Investigation of scalable manufacturing processes for potential commercial applications
Biological Evaluation
Comprehensive biological screening should include:
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Detailed antimicrobial assessment against a wide range of bacterial and fungal strains
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Determination of minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs)
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Cytotoxicity evaluation to assess safety profile
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Mechanism of action studies to understand molecular targets
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Structure-activity relationship studies through systematic modification of the basic structure
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